8-(4-fluorophenyl)-4-methyl-N-(3-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
8-(4-Fluorophenyl)-4-methyl-N-(3-methylphenyl)pyrazolo[3,2-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
The synthesis of 8-(4-fluorophenyl)-4-methyl-N-(3-methylphenyl)pyrazolo[3,2-c][1,2,4]triazine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with substituted trifluoromethyl-β-diketones in glacial acetic acid . The reaction conditions often require refluxing the mixture to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in antimicrobial and antiviral research.
Mechanism of Action
The mechanism of action of 8-(4-fluorophenyl)-4-methyl-N-(3-methylphenyl)pyrazolo[3,2-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. For example, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share a similar core structure but differ in their substituents and specific biological activities. The uniqueness of 8-(4-fluorophenyl)-4-methyl-N-(3-methylphenyl)pyrazolo[3,2-c][1,2,4]triazine-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16FN5O |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
8-(4-fluorophenyl)-4-methyl-N-(3-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
InChI |
InChI=1S/C20H16FN5O/c1-12-4-3-5-16(10-12)23-20(27)18-13(2)26-19(25-24-18)17(11-22-26)14-6-8-15(21)9-7-14/h3-11H,1-2H3,(H,23,27) |
InChI Key |
LUVZBYZGDMFNPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)F)N=N2)C |
Origin of Product |
United States |
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